ALD Growth Rate of TmCp₃/H₂O: 1.5 Å/cycle vs. YCp₃/H₂O at 1.5–1.8 Å/cycle
The ALD growth rate of Tm₂O₃ films deposited from TmCp₃ and H₂O is approximately 1.5 Å/cycle over the temperature range 200–300 °C [1]. This rate is comparable to the 1.5–1.8 Å/cycle reported for Y₂O₃ films deposited from YCp₃ and H₂O under similar conditions [2]. The well-defined ALD window and high growth rate of TmCp₃ eliminate the need for stronger oxidants like ozone and enable high-throughput manufacturing of thulium oxide layers.
| Evidence Dimension | ALD growth rate (Å/cycle) |
|---|---|
| Target Compound Data | ~1.5 Å/cycle (200–300 °C, TmCp₃/H₂O) |
| Comparator Or Baseline | Y₂O₃ from Cp₃Y/H₂O: 1.5–1.8 Å/cycle (250–400 °C) |
| Quantified Difference | TmCp₃ growth rate is within the lower range of YCp₃ |
| Conditions | ALD reactor, H₂O co-reactant, Si substrates |
Why This Matters
A growth rate of ~1.5 Å/cycle places TmCp₃ among the faster ALD precursors in its class, enabling competitive throughput for high-κ dielectric deposition.
- [1] J. Electrochem. Soc. High-Deposition-Rate Atomic Layer Deposition of Thulium Oxide from TmCp₃ and H₂O. 2013, 160, D538. View Source
- [2] Putkonen, M., Sajavaara, T., Niinistö, L. and Keinonen, J. Processing of Y₂O₃ Thin Films by Atomic Layer Deposition from Cyclopentadienyl-Type Compounds and Water as Precursors. Chemistry of Materials. 2004, 16, 2953. View Source
